2-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

Description

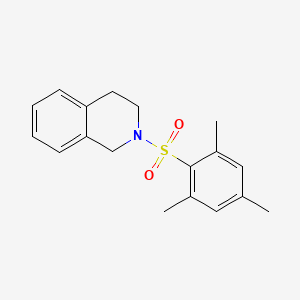

2-(2,4,6-Trimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of the tetrahydroisoquinoline (THIQ) scaffold, modified with a 2,4,6-trimethylbenzenesulfonyl group at the 2-position. The THIQ core is a privileged structure in medicinal chemistry, known for its presence in bioactive alkaloids and pharmaceuticals . The sulfonyl moiety in this compound introduces steric bulk and electronic effects, which may influence its biological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-13-10-14(2)18(15(3)11-13)22(20,21)19-9-8-16-6-4-5-7-17(16)12-19/h4-7,10-11H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMLUEBKUYYNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 2,4,6-trimethylbenzenesulfonyl chloride with tetrahydroisoquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the tetrahydroisoquinoline ring.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-(2,4,6-Trimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,4,6-trimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Substituted THIQ Derivatives

- (2-Benzenesulfonyl-1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetic acid (CAS 329905-83-1): Structure: Features a benzenesulfonyl group without methyl substitutions, linked to an acetic acid moiety at the 1-position . Properties: Molecular weight 331.4 g/mol, XLogP3 2.1, indicating moderate lipophilicity. The absence of methyl groups reduces steric hindrance compared to the target compound . Activity: Not explicitly reported, but sulfonyl-THIQ derivatives are often intermediates in synthesizing bioactive molecules (e.g., antitumor or anti-inflammatory agents) .

- (3S)-2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-THIQ-3-carboxylic acid: Structure: Incorporates a dihydrobenzodioxin-sulfonyl group and a carboxylic acid substituent . Properties: Molecular weight 375.4 g/mol, higher polarity due to the carboxylic acid group. Activity: Likely designed for enhanced receptor binding via the carboxylic acid, contrasting with the target compound’s non-polar trimethyl group .

Methoxy-Substituted THIQ Derivatives

- 2-(3-Piperidyl)-6,7-dimethoxy-THIQ derivatives :

- Structure : Methoxy groups at the 6- and 7-positions and a piperidine moiety at the 2-position .

- Activity : Demonstrated potent bradycardic activity (e.g., compound 6c) with minimal blood pressure effects, highlighting the importance of methoxy groups for in vitro activity .

- Comparison : The target compound’s trimethylbenzenesulfonyl group may reduce cardiovascular activity due to steric hindrance but could enhance stability against metabolic degradation.

N-Methylated THIQ Derivatives

- N-Methyl-THIQ and salsolinols: Structure: N-methylation of dopamine-derived THIQs generates neurotoxic metabolites (e.g., N-methylisoquinolinium ion) . Activity: N-Methyl-THIQ derivatives exhibit cytotoxicity in dopaminergic cells via mitochondrial ATP depletion and monoamine oxidase (MAO)-mediated oxidation .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Biological Activity

The compound 2-(2,4,6-trimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline with significant biological implications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on diverse sources of literature.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 281.39 g/mol. The presence of the trimethylbenzenesulfonyl group enhances its lipophilicity and potential biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to This compound exhibit notable antimicrobial properties. A series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and evaluated for their antibacterial activity. Among these derivatives, some displayed minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against various Gram-positive bacteria . This suggests that similar derivatives can be effective in combating bacterial infections.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative 24 | 7.81 - 15.62 | Staphylococcus aureus |

| Derivative 25 | 15.62 | Bacillus subtilis |

Anti-inflammatory Activity

The compound's structure allows it to act as a COX-1/COX-2 inhibitor , which is crucial in the development of anti-inflammatory agents. In a study evaluating various tetrahydroisoquinoline derivatives as COX inhibitors, compounds derived from this scaffold exhibited significant anti-inflammatory effects with IC50 values comparable to the standard drug Celecoxib (IC50 = 0.82 µM) . Notably, some derivatives showed enhanced safety profiles compared to traditional NSAIDs.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 9e | 0.87 | Moderate |

| Compound 11f | 0.58 | Lower than Celecoxib |

Anticancer Potential

Emerging research indicates that tetrahydroisoquinoline derivatives may possess anticancer properties. The interaction of these compounds with cellular targets involved in cancer progression has been investigated through molecular docking studies . The findings suggest that modifications to the tetrahydroisoquinoline structure can enhance its efficacy against various cancer cell lines.

Case Studies

- Study on Antimicrobial Activity : A comprehensive assessment of synthesized hydrazones indicated that modifications in the sulfonyl group significantly influenced their antibacterial potency . This highlights the importance of structural diversity in developing effective antimicrobial agents.

- Evaluation of Anti-inflammatory Effects : A set of substituted triazoles bearing tetrahydroisoquinoline was synthesized and tested for COX inhibition. The results indicated that certain derivatives not only inhibited COX-2 effectively but also exhibited lower ulcerogenic indices compared to conventional NSAIDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.